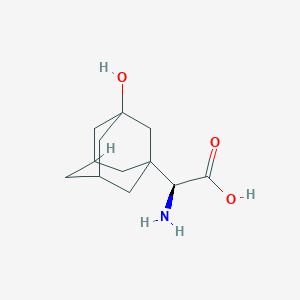

(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid

Vue d'ensemble

Description

(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de dérivés adamantaniques insaturés

Les dérivés adamantaniques, y compris ceux portant un groupe 3-hydroxyadamantan-1-yl, sont importants dans la synthèse de dérivés adamantaniques insaturés . Ces composés sont très réactifs, ce qui les rend utiles comme matières premières pour la synthèse de divers dérivés adamantaniques fonctionnels, monomères, combustibles et huiles thermiquement stables et à haute énergie, composés bioactifs, produits pharmaceutiques et polymères volumineux de type diamant tels que les diamontoïdes .

Calculs de chimie quantique

La structure électronique des dérivés adamantaniques, y compris ceux portant un groupe 3-hydroxyadamantan-1-yl, peut être étudiée à l’aide de calculs de chimie quantique . Ces calculs peuvent également aider à élucider les mécanismes de leurs transformations chimiques et catalytiques .

Synthèse de 1,3-bis(3-R-adamantan-1-yl)acétones

Le composé “(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid” peut être utilisé dans la synthèse de 1,3-bis(3-R-adamantan-1-yl)acétones . Ces acétones sont des produits intermédiaires clés dans la synthèse d’oléfines stériquement encombrées et de 1,2-dialkylcyclopropénones , qui sont largement utilisés pour la préparation de sels de cyclopropénium et de vinylcyclopropènes .

Auto-acylation

L’auto-acylation de l’acide 2-(3-hydroxyadamantan-1-yl)acétique, favorisée par TfOH/TFAA, a fait l’objet de nombreuses recherches . Ce processus offre une méthode efficace de synthèse de 1,3-bis(3-R-adamantan-1-yl)acétones fonctionnellement substituées symétriques<a aria-label="2: 4. Self-Acylation The self-acylation of 2-(3-hydroxyadamantan-1-yl)acetic acid, promoted by TfOH/TFAA, has been extensively researched2" data-citationid="a347

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c13-9(10(14)15)11-2-7-1-8(3-11)5-12(16,4-7)6-11/h7-9,16H,1-6,13H2,(H,14,15)/t7?,8?,9-,11?,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFWFAZCJJJYCE-WNMKMJAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3(CC1CC(C2)(C3)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437544 | |

| Record name | 3-Hydroxy-1-adamantyl-D-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709031-29-8 | |

| Record name | 3-Hydroxy-1-adamantyl-D-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

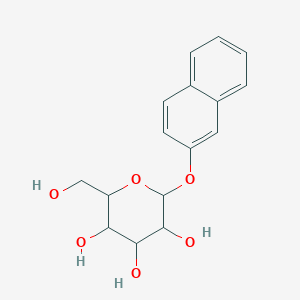

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main differences between the two synthesis methods for (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid described in the research papers?

A1: The two research papers present distinct approaches to synthesizing this compound:

Q2: What are the potential benefits of using the novel PDH mutant for the synthesis of this compound?

A2: The utilization of the engineered PDH mutant offers several advantages over existing methods:

- High Enantioselectivity []: The mutant exhibits exceptional enantioselectivity, yielding the desired (S)-enantiomer of the this compound with greater than 99.9% enantiomeric excess. This high purity is crucial for pharmaceutical applications.

- Increased Efficiency []: The mutant enzyme demonstrates enhanced catalytic activity, enabling a faster reaction rate and achieving high yields (95%) within a shorter timeframe (12 hours). This efficiency translates to reduced production costs and increased scalability.

- Improved Stability []: The PDH mutant exhibits increased thermal stability compared to the wild-type enzyme. This property allows for reactions to be conducted at higher temperatures, potentially further accelerating the reaction rate and improving process efficiency.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)